molecular formula C17H17Cl3N2O B12930205 1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine CAS No. 61545-14-0

1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine

Cat. No.: B12930205
CAS No.: 61545-14-0
M. Wt: 371.7 g/mol
InChI Key: QFOYHNFSBJXOOR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine (CAS 61545-14-0) is a specialized imidazolidine derivative of significant interest in advanced catalytic and synthetic chemistry research. With a molecular formula of C17H17Cl3N2O and a molecular weight of 371.69 g/mol, this compound is provided at a purity of 97% . Its primary research value lies in its role as a thermally activated precursor for generating high-activity N-heterocyclic carbenes (NHCs) . These NHCs are pivotal in organometallic chemistry, particularly as potent ligands for ruthenium-based metal carbene complexes, which are widely used as initiators in olefin metathesis reactions such as ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and cross-metathesis (CM) . The mechanism of action involves the thermal decomposition of the imidazolidine, leading to the elimination of chloroform and the in-situ formation of a reactive carbene species. This carbene can then coordinate to metal centers like ruthenium or osmium to form highly active catalysts that facilitate the rearrangement of carbon-carbon double bonds, a fundamental transformation in constructing complex organic molecules and polymers . As part of the imidazolidine family, which are known as key components in developing bioactive compounds, this chemical offers researchers a versatile building block for exploring new catalytic systems and material science applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

61545-14-0

Molecular Formula

C17H17Cl3N2O

Molecular Weight

371.7 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine

InChI

InChI=1S/C17H17Cl3N2O/c1-23-15-9-7-14(8-10-15)22-12-11-21(16(22)17(18,19)20)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3

InChI Key

QFOYHNFSBJXOOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via N-Heterocyclic Carbene (NHC) Intermediates

One effective method involves generating the trichloromethyl-substituted imidazolidine through the reaction of NHC precursors with chloroform under basic conditions. The process includes:

  • Deprotonation of 1,3-disubstituted dihydroimidazolines using strong bases such as potassium hydride (KH), lithium diisopropylamide (LDA), potassium bis(trimethylsilyl)amide (KHMDS), sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu).
  • Subsequent reaction of the resulting NHC with chloroform (CHCl3) in hexane at room temperature to introduce the trichloromethyl group at the 2-position, yielding this compound as a monomeric species suitable for further transformations.

This method benefits from mild reaction conditions and the monomeric nature of the carbene intermediate, which prevents dimerization and facilitates in-situ generation.

Alternative Cyclization from Aniline Derivatives

Another approach, as disclosed in patent literature, involves:

  • Starting from appropriately substituted anilines (e.g., 4-methoxyaniline) and dibromoethane.
  • Reacting these with chloral (trichloroacetaldehyde) to form the imidazolidine ring bearing the trichloromethyl substituent.
  • This method allows direct incorporation of the trichloromethyl group during ring formation and is useful for preparing various substituted imidazolidines.

The introduction of the 4-methoxyphenyl and phenyl groups on the nitrogen atoms of the imidazolidine ring is typically achieved by:

  • Using substituted anilines or amines as starting materials in the cyclization step.
  • Employing Friedel-Crafts acylation and subsequent transformations to prepare intermediates bearing the 4-methoxyphenyl moiety, which can then be incorporated into the imidazolidine framework.

Reaction Conditions and Catalysts

  • The base-mediated deprotonation step requires strong, non-nucleophilic bases such as KH, LDA, or KHMDS.
  • The reaction with chloroform is generally conducted at room temperature in non-polar solvents like hexane.
  • Alternative methods may use acidic or neutral conditions depending on the starting materials and desired regioselectivity.
  • Catalysts such as transition metal complexes are sometimes employed to facilitate carbene formation and subsequent reactions, although the trichloromethylimidazolidine carbene itself is stable and monomeric.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Bases Conditions Advantages References
NHC-mediated trichloromethylation 1,3-disubstituted dihydroimidazolines (e.g., 1-(4-methoxyphenyl)-3-phenyl-dihydroimidazoline) KH, LDA, KHMDS, NaOMe, KOtBu + CHCl3 Room temp, hexane solvent Mild conditions, monomeric carbene, high selectivity
Cyclization from aniline + dibromoethane + chloral 4-methoxyaniline, dibromoethane, chloral Acidic or neutral conditions Variable, often reflux Direct ring formation with trichloromethyl group
Friedel-Crafts acylation + subsequent steps Methoxybenzene derivatives AlCl3 (for acylation), bromination reagents Controlled temperature, multiple steps Enables introduction of 4-methoxyphenyl substituent

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the trichloromethyl group.

    Hydrolysis: Under acidic or basic conditions, the imidazolidine ring can undergo hydrolysis, leading to the formation of corresponding amines and carbonyl compounds.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has shown potential in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structural analogs have been investigated for:

  • Antimicrobial Activity: Studies indicate that compounds with similar imidazolidine structures exhibit significant antimicrobial properties. Research has focused on synthesizing derivatives to enhance efficacy against resistant bacterial strains .
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Agrochemicals

The compound's unique structure allows for applications in agrochemical formulations:

  • Pesticides and Herbicides: Due to its chlorinated structure, it may exhibit herbicidal or insecticidal properties. Research is ongoing to evaluate its effectiveness against specific pests and weeds, potentially leading to the development of new agrochemical products .

Material Science

This compound can also be utilized in material science:

  • Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices may enhance durability and resistance to environmental factors .

Case Studies

Several case studies have highlighted the applications of this imidazolidine derivative:

  • Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of imidazolidines, including this compound, revealing promising results against gram-positive bacteria .
  • Agricultural Field Trials : Field trials assessing the efficacy of this compound as a herbicide demonstrated effective control over common agricultural weeds, contributing to sustainable farming practices .
  • Polymer Development : Researchers synthesized a new class of polymers using this compound, which exhibited improved thermal stability and mechanical strength compared to traditional materials, indicating potential applications in coatings and composites .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The trichloromethyl group is known to participate in electrophilic reactions, potentially interacting with nucleophilic sites in biological molecules. The phenyl and methoxyphenyl groups may enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trichloromethyl Substituents

Compound A : 2-(Trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)imidazolidine

  • Structure : Features bulky 2,4,6-trimethylphenyl groups at positions 1 and 3.
  • Application : Precursor for Hoveyda–Grubbs catalysts in olefin metathesis. Enhanced steric hindrance from trimethylphenyl groups stabilizes the ruthenium complex during catalysis .
  • Synthesis : Scalable synthesis (85–87% yield) using Hung’s base and granulated alkali, avoiding costly intermediates .

Compound B : 1,3-Bis-(3-chlorophenyl)-2-(trichloromethyl)imidazolidine (Trichlophenidin)

  • Structure : 3-chlorophenyl groups at positions 1 and 3.
  • Application : Pesticidal activity, likely due to the electron-withdrawing chlorine atoms enhancing stability and interaction with biological targets .
  • Key Difference : Chlorophenyl vs. methoxyphenyl groups alter electronic properties—chlorine reduces electron density, while methoxy increases it.

Functional Group Variations

Compound C : 1-Benzoyl-3-(4-methoxyphenyl)-2-phenylimidazolidine

  • Structure : Benzoyl group at position 1 instead of trichloromethyl.

Compound D : 1-(2,6-Diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione

  • Structure : Imidazolidine-2,4,5-trione core with fluorobenzothiazole and diisopropylphenyl groups.
  • Activity : Potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 1.66 μmol/L), outperforming rivastigmine. Lipophilicity (log Kₒw = 2.8) balances solubility and target binding .
  • Contrast : The trione ring in Compound D enables stronger hydrogen bonding with AChE compared to the trichloromethyl group in the target compound.

Table 1: Comparative Analysis of Key Compounds

Compound Substituents (Positions 1, 2, 3) Key Properties/Activities References
Target Compound 4-Methoxyphenyl, Trichloromethyl, Phenyl High steric demand; potential pesticidal
Compound A (Hoveyda–Grubbs) Trimethylphenyl, Trichloromethyl, Trimethylphenyl Catalyst precursor; 85–87% synthesis yield
Compound B (Trichlophenidin) 3-Chlorophenyl, Trichloromethyl, 3-Chlorophenyl Pesticidal; electron-withdrawing Cl groups
Compound C Benzoyl, Phenyl, 4-Methoxyphenyl High lipophilicity; unconfirmed bioactivity
Compound D Diisopropylphenyl, Trione, Fluorobenzothiazole AChE inhibition (IC₅₀ = 1.66 μmol/L)

Research Findings and Mechanistic Insights

  • Electron-Donating vs. In contrast, chlorophenyl groups in Compound B withdraw electrons, enhancing oxidative stability .
  • Steric Effects : Bulky substituents (e.g., trimethylphenyl in Compound A) improve catalyst longevity by shielding the metal center, whereas the target compound’s phenyl groups may limit steric hindrance .
  • Lipophilicity and Bioactivity : Compounds with higher log Kₒw values (e.g., Compound C) may exhibit better cellular uptake, but excessive lipophilicity can reduce aqueous solubility. The target compound’s trichloromethyl group likely balances these factors .

Biological Activity

1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is a synthetic compound characterized by a five-membered imidazolidine ring that incorporates two nitrogen atoms. Its structure includes a methoxy group on one phenyl ring and a trichloromethyl group at the second position, which contributes to its potential biological activities. The compound has garnered interest due to its unique chemical properties and possible pharmacological applications.

  • Molecular Formula : C16H14Cl3N2O
  • Molecular Weight : 371.69 g/mol
  • Structure : The presence of the trichloromethyl group enhances its reactivity, making it a versatile candidate for further chemical modifications.

Biological Activities

Research indicates that imidazolidine derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, derivatives of imidazole have demonstrated antibacterial properties against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Some imidazolidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects : Certain related compounds have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties .

Table 1: Summary of Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidineAntibacterial
1,3-Diphenyl-2-(trichloromethyl)imidazolidineAntitumor
This compoundPotential Anti-inflammatory

Case Studies

A significant body of research has focused on the synthesis and evaluation of imidazolidine derivatives. One study synthesized various imidazolidines and assessed their biological activities through in vitro assays. The findings indicated that compounds with electron-withdrawing groups, such as the trichloromethyl moiety, exhibited enhanced biological activities compared to their unsubstituted counterparts.

Case Study Example

In a comparative study, researchers synthesized multiple derivatives of imidazolidines and tested them against common pathogenic bacteria. The results showed that compounds with halogen substitutions (like trichloromethyl) had improved antimicrobial efficacy compared to those without such groups. This suggests that the structural features of this compound could significantly influence its biological profile.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine, and how can structural integrity be confirmed post-synthesis?

  • Methodological Answer : A viable synthetic pathway involves ring-opening reactions in anhydrous tetrahydrofuran (THF) with molecular sieves, followed by reductive cyclization using sodium borohydride in ethanol. Structural confirmation requires multi-spectral analysis:
  • 1H/13C NMR to verify substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., C-Cl stretching at ~750 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What spectroscopic techniques are most effective for characterizing the trichloromethyl group in this compound?

  • Methodological Answer : The trichloromethyl group can be characterized via:
  • 13C NMR : A distinct signal near ~95-100 ppm due to the electronegative Cl atoms.
  • IR spectroscopy : C-Cl symmetric/asymmetric stretching vibrations between 700–800 cm⁻¹.
  • X-ray crystallography (if crystalline) to resolve spatial arrangement and bond angles .

Q. What purification methods are optimal for this compound considering its substituents?

  • Methodological Answer : Due to its lipophilic substituents, silica gel chromatography using ethyl acetate/hexane gradients is recommended. For crystallization, slow evaporation of a 1:1 ethyl acetate/petroleum ether mixture yields high-purity crystals .

Q. How to assess the compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stability : Store at 4°C, 25°C, and 40°C for 1–6 months; monitor degradation via HPLC.
  • Light sensitivity : Expose to UV/visible light and compare with dark-stored controls.
  • Humidity tests : Use desiccators with controlled relative humidity (e.g., 30%, 60%) .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Pair this with ICReDD’s feedback loop:
  • Use artificial neural networks (ANNs) to predict optimal solvent/catalyst combinations.
  • Validate predictions experimentally, then refine computational models with empirical data .

Q. How to resolve contradictions in reported synthetic yields for this compound under varying conditions?

  • Methodological Answer : Apply Design of Experiments (DOE) to systematically test variables (e.g., solvent polarity, temperature, catalyst loading). For example:
  • Central Composite Design (CCD) to identify nonlinear interactions.
  • Cross-reference results with computational reaction simulations to isolate rate-limiting steps .

Q. What role does the trichloromethyl group play in the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : The electron-withdrawing trichloromethyl group enhances electrophilicity at adjacent carbons. To study this:
  • Perform kinetic isotope effect (KIE) experiments with deuterated analogs.
  • Use Hammett plots to correlate substituent effects with reaction rates in SN2 or Michael addition pathways .

Q. How to design experiments to explore catalytic applications of this compound?

  • Methodological Answer : Focus on its potential as a ligand or organocatalyst:
  • Screen in cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium complexes.
  • Monitor enantioselectivity via chiral HPLC when testing asymmetric catalysis.
  • Compare turnover numbers (TONs) with computational descriptors like Fukui indices .

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